2-Chloro-4-heptanoylpyridine
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Description
2-Chloro-4-heptanoylpyridine is a type of pyridine compound that has been extensively researched for its biological and chemical properties. It is a compound with the molecular formula C12H16ClNO .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-heptanoylpyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Pyridine Derivatives : 2-Chloro-4-heptanoylpyridine is used in synthesizing various pyridine derivatives. A study by Jankowiak et al. (2008) explored the reactions of similar pyridine derivatives to produce compounds like 2-chloro-4-heptyloxypyridine-N-oxide (Jankowiak, Jakowiecki, & Kaszyński, 2008).
Formation of Photocatalytic Complexes : Platinum(II) bi- and terpyridyl chloro complexes, including derivatives similar to 2-chloro-4-heptanoylpyridine, are investigated for hydrogen photogeneration from water, demonstrating its potential in photocatalytic applications (Du et al., 2008).
Chemical Properties and Reactions
Structural and Electronic Analysis : Velraj et al. (2015) conducted a detailed study on molecular structures, vibrational wavenumbers, and electronic properties of compounds including 2-chloro-4-nitropyridine, closely related to 2-chloro-4-heptanoylpyridine, which highlights its electronic and structural properties (Velraj, Soundharam, & Sridevi, 2015).
Synthetic Applications in Green Chemistry : Li Shu-jing (2013) studied the green synthesis process of 2-chloro-4-aminopyridine, a derivative of 2-chloro-4-heptanoylpyridine, emphasizing the compound's relevance in eco-friendly chemical processes (Li Shu-jing, 2013).
Applications in Material Science
Development of Metal Complexes : The research by Newkome et al. (1993) on incorporating ruthenium(II)–2,2′:6′,2″-terpyridine triads into cascade polymers demonstrates the use of pyridine derivatives in creating complex metal-based structures, relevant to material science applications (Newkome, Cardullo, Constable, Moorefield, & Thompson, 1993).
Electroluminescent Properties in Platinum(II) Complexes : Ionkin, Marshall, and Wang (2005) explored the electroluminescent properties of mono-cyclometalated platinum(II) complexes, indicating the potential use of pyridine derivatives like 2-chloro-4-heptanoylpyridine in developing luminescent materials (Ionkin, Marshall, & Wang, 2005).
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-6-11(15)10-7-8-14-12(13)9-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKDHTMGUARVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642136 |
Source
|
Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-heptanoylpyridine | |
CAS RN |
898784-70-8 |
Source
|
Record name | 1-(2-Chloro-4-pyridinyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloropyridin-4-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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